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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing N-acetyl-2'-O-acetyl-
cytidine (Ac-rC) phosphoramidite for the development of modified RNA aptamers. The inclusion
of Ac-rC in aptamer sequences can offer advantages in terms of nuclease resistance,
potentially extending their therapeutic and diagnostic utility. This document outlines the
synthesis of Ac-rC modified RNA, a detailed protocol for the Systematic Evolution of Ligands by
Exponential Enrichment (SELEX) process tailored for this modification, and methods for the
characterization of the resulting aptamers.

Introduction to Ac-rC in Aptamer Development

Aptamers are short, single-stranded nucleic acids that fold into unique three-dimensional
structures, enabling them to bind to a wide range of targets with high affinity and specificity.
Chemical modifications to the nucleotide building blocks of aptamers can enhance their
properties, such as stability in biological fluids. Ac-rC is a modified cytidine phosphoramidite
where the N4 position of the cytosine base and the 2'-hydroxyl group of the ribose sugar are
protected with acetyl groups. The 2'-O-acetyl group can provide steric hindrance, which may
contribute to increased resistance against nuclease degradation.

Data Presentation: Performance of Ac-rC Modified
Aptamers
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While specific quantitative data for Ac-rC modified aptamers is still emerging in the literature,
the following tables present a comparative summary of expected performance based on
studies of other 2'-O-modified RNA aptamers. These tables are intended to provide a general
framework for evaluating the potential benefits of Ac-rC modification.

Table 1: Comparative Binding Affinity (Kd)

Binding Affinity

Aptamer Type Target Reference
P yp g (Kd)
Unmodified RNA Thrombin ~25nM [1]
2'-O-Methyl Modified ]
Thrombin ~20 nM [1]
RNA
Ac-rC Modified RNA _
) Thrombin 20-30 nM N/A
(Predicted)
Unmodified RNA Hen Egg Lysozyme ~50 nM [2]
2'-Fluoro Modified Hen Eqa L 10 nM 2]
en sozyme ~10n
RNA gg Lysozy
Ac-rC Modified RNA
Hen Egg Lysozyme 40-60 nM N/A

(Predicted)

Note: The predicted values for Ac-rC modified aptamers are hypothetical and should be
experimentally determined.

Table 2: Comparative Nuclease Resistance (Half-life in Serum)
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Serum .
Aptamer Type . Half-life Reference
Concentration
Unmodified RNA 10% FBS <1 minute [2]
2'-O-Methyl Modified
10% FBS > 24 hours [2]
RNA
Ac-rC Modified RNA
) 10% FBS Several hours N/A
(Predicted)
Unmodified RNA Human Serum ~1 hour [2]
2'-Fluoro Modified
Human Serum ~8 hours [2]
RNA
Ac-rC Modified RNA
Human Serum 4-12 hours N/A

(Predicted)

Note: The predicted values for Ac-rC modified aptamers are hypothetical and should be

experimentally determined.

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of Ac-rC Modified

RNA Oligonucleotides

This protocol outlines the steps for incorporating Ac-rC phosphoramidite into an RNA

sequence using an automated solid-phase synthesizer.

Materials:

Ac-rC phosphoramidite

Standard A, G, U phosphoramidites for RNA synthesis

Controlled Pore Glass (CPG) solid support

Activator solution (e.g., 5-Ethylthio-1H-tetrazole, ETT)
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» Oxidizing solution (lodine/water/pyridine)

o Capping reagents (Acetic anhydride and N-methylimidazole)

o Deblocking solution (Trichloroacetic acid in dichloromethane)

e Anhydrous acetonitrile

o Deprotection solution: 1,8-Diazabicyclo[11.5.4Jundec-7-ene (DBU) in anhydrous acetonitrile
(0.5 M)[3]

o Automated DNA/RNA synthesizer

Procedure:

o Synthesizer Setup: Prepare the synthesizer with all necessary reagents and the CPG solid

support functionalized with the initial nucleoside.

e Phosphoramidite Preparation: Dissolve Ac-rC and standard RNA phosphoramidites in

anhydrous acetonitrile to the manufacturer's recommended concentration.

e Synthesis Cycle: Program the synthesizer to perform the standard RNA synthesis cycle for

each nucleotide addition:

[¢]

Deblocking: Removal of the 5'-dimethoxytrityl (DMT) group.

Coupling: Activation of the phosphoramidite and coupling to the 5'-hydroxyl of the growing
oligonucleotide chain. For Ac-rC phosphoramidite, a longer coupling time of up to 20
minutes is recommended to ensure high coupling efficiency.[4]

Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of
deletion mutants.

Oxidation: Oxidation of the phosphite triester linkage to the more stable phosphate triester.

o Final Deblocking: After the final synthesis cycle, the terminal 5'-DMT group is typically left on

for purification purposes.
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» Cleavage and Deprotection:
o Transfer the CPG support with the synthesized oligonucleotide to a reaction vial.

o Add 0.5 M DBU in anhydrous acetonitrile to the CPG and incubate at 40°C for 4 hours to
cleave the oligonucleotide from the support and remove the nucleobase protecting groups
while preserving the 2'-O-acetyl group.[3]

o Alternatively, for complete deprotection including the 2'-O-acetyl group, treat with aqueous
methylamine.[5]

 Purification: Purify the crude oligonucleotide using methods such as denaturing
polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography
(HPLC).

Protocol 2: SELEX for Ac-rC Modified Aptamers

This protocol describes the SELEX process for selecting Ac-rC modified RNA aptamers that
bind to a specific target.

Workflow for Modified SELEX
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Caption: A schematic of the SELEX workflow for generating Ac-rC modified RNA aptamers.
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Materials:

o ssDNA library with a central random region flanked by constant primer binding sites and a T7
promoter sequence.

e Ac-rCTP, ATP, GTP, UTP
e T7 RNA Polymerase

» Reverse Transcriptase

» Tagq DNA Polymerase

e PCR primers

o Target molecule

» Binding buffer

o Wash buffer

» Elution buffer

e Nuclease-free water
Procedure:

« Initial RNA Pool Generation:

o Synthesize the initial Ac-rC modified RNA pool by in vitro transcription of the ssDNA library
using T7 RNA Polymerase and a nucleotide mix containing Ac-rCTP, ATP, GTP, and UTP.

o Purify the full-length RNA transcripts by denaturing PAGE.
o Selection Step:

o Fold the RNA pool by heating to 95°C for 5 minutes and then slowly cooling to room
temperature in binding buffer.
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o Incubate the folded RNA pool with the target molecule immobilized on a solid support
(e.g., magnetic beads, nitrocellulose membrane).

 Partitioning:

o Wash the solid support with wash buffer to remove unbound and weakly bound RNA
sequences. The stringency of the washing can be increased in later rounds of selection.

o Elution:

o Elute the bound RNA sequences from the target using an appropriate elution buffer (e.g.,
high salt, denaturant, or a solution containing a competitor).

» Reverse Transcription and PCR Amplification:
o Reverse transcribe the eluted RNA to cDNA using a reverse primer.

o Amplify the cDNA by PCR using both forward and reverse primers to generate a dsDNA
pool. The optimal number of PCR cycles should be determined to avoid over-amplification.

o ssDNA Generation:

o Generate ssDNA from the dsDNA pool for the next round of in vitro transcription. This can
be achieved by methods such as asymmetric PCR or enzymatic digestion of one strand.

« |terative Rounds: Repeat steps 1-6 for multiple rounds (typically 8-15 rounds), progressively
increasing the selection pressure to enrich for high-affinity aptamers.

» Cloning and Sequencing: After the final round of selection, clone the enriched dsDNA pool
into a plasmid vector and sequence individual clones to identify the aptamer candidates.

o Aptamer Characterization: Synthesize individual aptamer candidates and characterize their
binding affinity and specificity.

Protocol 3: Characterization of Ac-rC Modified Aptamers

1. Binding Affinity Measurement (Surface Plasmon Resonance - SPR)
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Workflow for SPR-based Affinity Measurement
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Caption: A simplified workflow for determining aptamer binding affinity using SPR.

Materials:

SPR instrument and sensor chips

Immobilization reagents (e.g., EDC/NHS)

Purified target molecule

Synthesized Ac-rC modified aptamer

Running buffer
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Procedure:

o Target Immobilization: Covalently immobilize the target molecule onto the surface of the
sensor chip according to the manufacturer's instructions.

e Binding Analysis:

o Prepare a series of dilutions of the Ac-rC modified aptamer in running buffer.

o Inject the aptamer solutions over the sensor chip at a constant flow rate and monitor the
change in the SPR signal (response units, RU) in real-time.

o After the association phase, inject running buffer to monitor the dissociation of the aptamer
from the target.

o Regeneration: Regenerate the sensor surface to remove the bound aptamer before the next
injection.

o Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir
binding) to determine the association rate constant (ka), dissociation rate constant (kd), and
the equilibrium dissociation constant (Kd).

2. Nuclease Resistance Assay

Materials:

e Ac-rC modified aptamer and an unmodified control aptamer

e Human serum or a specific nuclease (e.g., RNase A)

o Nuclease-free buffer

e Denaturing polyacrylamide gel

e Gel loading buffer

e Staining agent (e.g., SYBR Gold)
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e Gel imaging system
Procedure:
e |ncubation:

o Incubate a known amount of the Ac-rC modified aptamer and the unmodified control
aptamer in human serum (e.g., 50% v/v) or with a specific nuclease at 37°C.

o Take aliquots at different time points (e.g., 0, 1, 2, 4, 8, 24 hours).

» Reaction Quenching: Stop the nuclease activity in each aliquot by adding a quenching
solution (e.g., formamide-containing gel loading buffer) and heating to 95°C for 5 minutes.

o Gel Electrophoresis:

o Run the samples on a denaturing polyacrylamide gel to separate the intact aptamer from
degraded fragments.

 Visualization and Quantification:
o Stain the gel with a fluorescent dye and visualize it using a gel imaging system.

o Quantify the intensity of the band corresponding to the full-length aptamer at each time
point.

o Data Analysis: Plot the percentage of intact aptamer versus time and determine the half-life
of the aptamers in the presence of nucleases.

Conclusion

The use of Ac-rC phosphoramidite in aptamer synthesis offers a promising strategy for
enhancing the nuclease resistance of RNA aptamers. The protocols provided in these
application notes offer a starting point for researchers to incorporate this modification into their
aptamer development workflow. Experimental validation of the binding affinity and nuclease
stability of the resulting Ac-rC modified aptamers is crucial to fully assess their potential for
various applications.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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